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Compound of Interest

Compound Name: VvT107

Cat. No.: B8180545

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular targets and
mechanism of action of VT107, a potent and selective small molecule inhibitor. The information
presented herein is intended to support researchers, scientists, and drug development
professionals in understanding the therapeutic potential of targeting the Hippo signaling
pathway.

Introduction to VT107

VT107 is a potent, orally active, pan-TEAD (TEA Domain) transcription factor inhibitor.[1] It is a
crucial tool compound for studying the biology of the Hippo signaling pathway, a key regulator
of organ size, cell proliferation, and apoptosis.[2] Dysregulation of the Hippo pathway, often
through mutations in upstream components like Neurofibromatosis Type 2 (NF2), leads to the
activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ
(transcriptional co-activator with PDZ-binding motif).[3][4] These co-activators then translocate
to the nucleus and bind to TEAD transcription factors, driving the expression of genes that
promote cell proliferation and survival, ultimately contributing to tumor development and
progression.[2][5] VT107 has demonstrated significant anti-proliferative activity in cancer cells
with Hippo pathway mutations, particularly in models of mesothelioma.[3] While VT107 is a
critical research tool, the clinical development is being pursued with VT3989, a structurally
related TEAD inhibitor from Vivace Therapeutics.[5][6][7][8][9][10][11][12]
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Mechanism of Action: Inhibition of TEAD Auto-
Palmitoylation

The primary molecular target of VT107 is the auto-palmitoylation of all four TEAD isoforms
(TEAD1-4).[1][13] Palmitoylation, the covalent attachment of palmitic acid to a conserved
cysteine residue within the TEAD protein, is a critical post-translational modification required for
the stable interaction between TEADs and the YAP/TAZ co-activators.[3]

VT107 binds to the central lipid-binding pocket of TEADs, preventing the binding of palmitoyl-
CoA and thereby inhibiting the auto-palmitoylation process. This disruption of TEAD
palmitoylation has two key consequences:

e Inhibition of YAP/TAZ-TEAD Interaction: By preventing palmitoylation, VT107 effectively
blocks the formation of the functional YAP/TAZ-TEAD transcriptional complex.[1][14]

o Suppression of TEAD-Dependent Gene Transcription: The inability of YAP/TAZ to bind to
TEADs leads to the downregulation of their target genes, such as CTGF and CYR61, which
are critical for cell proliferation and survival.[3]

This mechanism provides a direct way to target the oncogenic output of a dysregulated Hippo

pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of VT107.
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Cell Line/Assay

(LU-01-0236)

inhibitor)

(aVT107 analog)
alone

Parameter Value . Reference
Condition
IC50 (pan-TEAD auto- ) )
] ) 4.93 nM Biochemical Assay [1]
palmitoylation)
NCI-H226 (NF2-
IC50 (Cell o
] ] 0.02 uM deficient [14]
Proliferation) )
mesothelioma)
NCI-H2052 (NF2,
IC50 (Cell
] ) 18 nM LATS2 mutant [15]
Proliferation) )
mesothelioma)
NCI-H226 (NF2-
IC50 (Cell -
) ) 32nM deficient [15]
Proliferation) _
mesothelioma)
Primary human
IC50 (Cell
) ) 39 nM schwannoma cells [16]
Proliferation)
(NF2-null)
Table 1: In Vitro Activity of VT107
. . . Tumor Growth
Animal Model Dosing Regimen . Reference
Inhibition (TGI)
Mesothelioma N Significant tumor
Not specified _ [3]
Xenograft (NCI-H226) growth inhibition
) o ) Significant tumor
NSCLC Patient- Combination with )
] o growth reduction
Derived Xenograft Cobimetinib (MEK ] [15]
o compared to either
(LU-01-0407) inhibitor)
agent alone
Significantly more
NSCLC Patient- Combination with tumor growth
Derived Xenogratft Trametinib (MEK reduction than VT108 [15]
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Table 2: In Vivo Efficacy of VT107 and its Analogs

Experimental Protocols

Detailed methodologies for key experiments used to characterize the molecular targets of
VT107 are provided below.

TEAD Palmitoylation Assay

This assay is used to determine the ability of VT107 to inhibit the auto-palmitoylation of TEAD

proteins.

Protocol:

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10%
FBS. Cells are then transfected with expression plasmids for MYC-tagged TEAD1, TEAD2,
TEADS, or TEADA.

Compound Treatment and Metabolic Labeling: Following transfection, cells are treated with
VT107 or DMSO (vehicle control) for a specified period (e.g., 24 hours). During the last few
hours of treatment, a palmitic acid analog containing an alkyne group (e.g., 17-octadecynoic
acid) is added to the culture medium for metabolic labeling of newly synthesized
palmitoylated proteins.

Immunoprecipitation: Cells are lysed, and the MYC-tagged TEAD proteins are
immunoprecipitated using an anti-MYC antibody conjugated to magnetic beads.

Click Chemistry: The alkyne-labeled TEAD proteins are then subjected to a click chemistry
reaction with an azide-biotin probe. This reaction covalently links biotin to the palmitoylated
TEAD proteins.

Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and
transferred to a nitrocellulose membrane. Palmitoylated TEAD is detected using streptavidin-
HRP, and total TEAD is detected using an anti-MYC antibody. The ratio of palmitoylated to
total TEAD is then quantified to determine the inhibitory effect of VT107.
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Co-Immunoprecipitation (Co-IP) for YAP-TEAD
Interaction

This assay assesses the ability of VT107 to disrupt the interaction between YAP and TEAD
proteins.

Protocol:

Cell Culture and Treatment: A suitable cell line with endogenous YAP and TEAD expression
(e.g., NCI-H226) is treated with VT107 or DMSO for the desired time.

o Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein
interactions.

e Immunoprecipitation: The cell lysate is incubated with an antibody specific for either YAP or
TEAD, which is pre-coupled to protein A/G beads. This step pulls down the target protein and
any interacting partners.

e Washing: The beads are washed several times to remove non-specifically bound proteins.

o Elution and Western Blot: The protein complexes are eluted from the beads, separated by
SDS-PAGE, and transferred to a membrane. The presence of the co-immunoprecipitated
protein (TEAD if YAP was pulled down, or vice versa) is detected by Western blotting with a
specific antibody. A decrease in the co-immunoprecipitated protein in the VT107-treated
sample compared to the control indicates disruption of the interaction.

Cell Viability Assay

This assay measures the effect of VT107 on the proliferation and viability of cancer cells.
Protocol:

o Cell Seeding: Cancer cells (e.g., mesothelioma cell lines) are seeded in 96-well plates at a
predetermined density.

o Compound Treatment: The following day, cells are treated with a serial dilution of VT107 or
DMSO.
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 Incubation: The plates are incubated for a specific period (e.g., 72 hours).

 Viability Assessment: Cell viability is measured using a commercially available assay, such
as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP
levels, which correlate with the number of viable cells.

» Data Analysis: The luminescence signal is read using a plate reader. The data is normalized
to the DMSO control, and the half-maximal inhibitory concentration (IC50) is calculated using
a dose-response curve fitting software.

Mouse Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of VT107.
Protocol:

e Cell Implantation: Immunocompromised mice (e.g., NOD-SCID gamma mice) are
subcutaneously injected with a suspension of cancer cells (e.g., NCI-H226).

e Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is
measured regularly using calipers.

e Compound Administration: Once tumors reach a certain size, mice are randomized into
treatment and control groups. VT107 is administered orally (p.o.) at a specified dose and
schedule. The control group receives the vehicle.

o Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study.
The anti-tumor efficacy is typically expressed as Tumor Growth Inhibition (TGI), calculated as
the percentage difference in the mean tumor volume between the treated and control groups.

o Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the
levels of downstream biomarkers (e.g., CTGF, CYR61) by gPCR or immunohistochemistry to
confirm target engagement.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows related
to VT107.
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Hippo Signaling Pathway

Click to download full resolution via product page

Caption: Mechanism of action of VT107 in the context of the Hippo signaling pathway.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b8180545?utm_src=pdf-body-img
https://www.benchchem.com/product/b8180545?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: HEK293T cells

Transfect with
MYC-TEAD plasmid

Y

Treat with VT107
or DMSO

\

Metabolically label with
Alkyne-Palmitate

Lyse cells

Y

Immunoprecipitate
MYC-TEAD

Y

Click Chemistry with
Azide-Biotin

\

Wash beads

Y

Elute proteins

Y

SDS-PAGE & Western Blot

Y Y
Detect Palmitoylation Detect Total TEAD
(Streptavidin-HRP) (anti-MYC)
\ \/

Quantify Ratio of
Palmitoylated/Total TEAD

End: Determine VT107
inhibitory effect

Click to download full resolution via product page

Caption: Experimental workflow for the TEAD Palmitoylation Assay.
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Caption: Workflow for the in vivo mouse xenograft model to assess VT107 efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.mdanderson.org/newsroom/yap-tead-inhibitor-shows-encouraging-early-results.h00-159617856.html
https://www.mdanderson.org/newsroom/yap-tead-inhibitor-shows-encouraging-early-results.h00-159617856.html
https://www.mdanderson.org/newsroom/yap-tead-inhibitor-shows-encouraging-early-results.h00-159617856.html
https://www.onclive.com/view/fda-grants-fast-track-designation-to-vt3989-for-unresectable-mesothelioma
https://www.probechem.com/products_VT107.html
https://www.medchemexpress.com/vt107.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11387499/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11387499/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10115179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10115179/
https://www.benchchem.com/product/b8180545#understanding-the-molecular-targets-of-vt107
https://www.benchchem.com/product/b8180545#understanding-the-molecular-targets-of-vt107
https://www.benchchem.com/product/b8180545#understanding-the-molecular-targets-of-vt107
https://www.benchchem.com/product/b8180545#understanding-the-molecular-targets-of-vt107
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8180545?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

